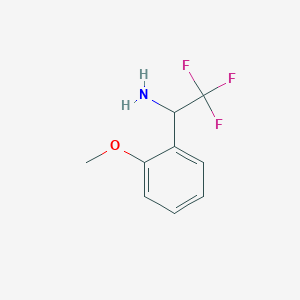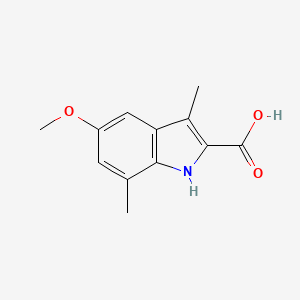
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound is characterized by its methoxy and dimethyl substitutions on the indole ring, which can influence its chemical properties and biological activities.
作用机制
Target of Action
Indole derivatives, a group to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response , suggesting that they may affect a variety of biochemical pathways.
Result of Action
It has been suggested that post-ischemic administration of this compound at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress .
生化分析
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have shown promising effects on reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation (LTP) .
Molecular Mechanism
The molecular mechanism of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is not well-studied. In the crystalline structure of a similar compound, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed. Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .
Metabolic Pathways
Indole and its derivatives are derived from the metabolism of tryptophan by gut microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and reaction conditions would be tailored to introduce the methoxy and dimethyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to isolate the desired product with high yield and purity .
化学反应分析
Types of Reactions
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-3,7-dimethyl-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-methoxy-3,7-dimethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 5-methoxy-1H-indole-2-carboxylic acid
- 3,7-dimethyl-1H-indole-2-carboxylic acid
- 5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Uniqueness
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is unique due to the specific combination of methoxy and dimethyl substitutions, which can influence its chemical reactivity and biological activity. This makes it distinct from other indole derivatives that may have different substitution patterns .
属性
IUPAC Name |
5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-4-8(16-3)5-9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLVXSKXCAACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2C)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)
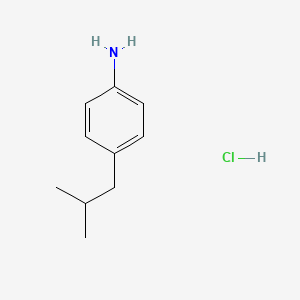
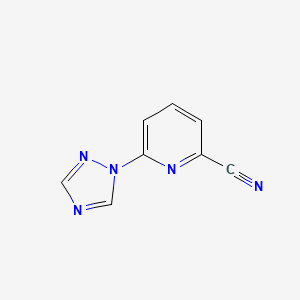
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)
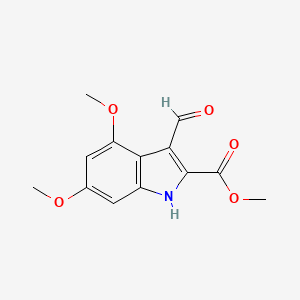
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)
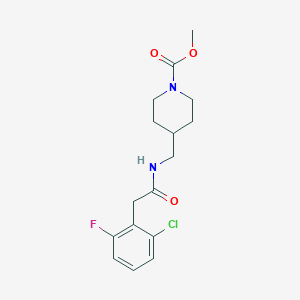
![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)
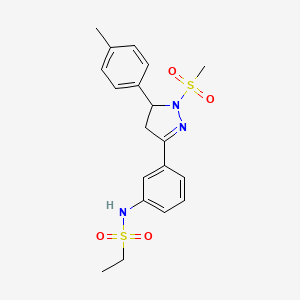
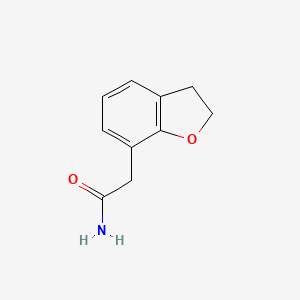
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2501157.png)
![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)
